molecular formula C5H6O3 B1288950 1-Formylcyclopropane-1-carboxylic acid CAS No. 88157-18-0

1-Formylcyclopropane-1-carboxylic acid

Cat. No.: B1288950
CAS No.: 88157-18-0
M. Wt: 114.1 g/mol
InChI Key: SFDXJGBNXVTWEB-UHFFFAOYSA-N
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Description

1-Formylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Formylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a non-protein amino acid and the direct precursor of the plant hormone ethylene . The primary targets of this compound are likely to be similar to those of ACC, which include ACC synthases (ACSs) and ACC oxidases (ACOs) involved in ethylene biosynthesis .

Mode of Action

Considering its structural similarity to acc, it may interact with acss and acos, enzymes involved in the synthesis and oxidation of acc, respectively . These interactions could potentially influence the rate of ethylene production, given that ACC is the central molecule of ethylene biosynthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of ACC and ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . Therefore, any compound affecting ACC levels could potentially impact these pathways.

Result of Action

If it influences acc levels, it could potentially affect ethylene production and thereby influence a myriad of plant responses regulated by ethylene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ACC formation, and thus potentially the action of its derivatives, differs in response to developmental, hormonal, and environmental cues .

Properties

IUPAC Name

1-formylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDXJGBNXVTWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619989
Record name 1-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88157-18-0
Record name 1-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-formylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Formylcyclopropane-1-carboxylic acid
Reactant of Route 2
1-Formylcyclopropane-1-carboxylic acid
Reactant of Route 3
1-Formylcyclopropane-1-carboxylic acid
Reactant of Route 4
1-Formylcyclopropane-1-carboxylic acid
Reactant of Route 5
1-Formylcyclopropane-1-carboxylic acid
Reactant of Route 6
1-Formylcyclopropane-1-carboxylic acid

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